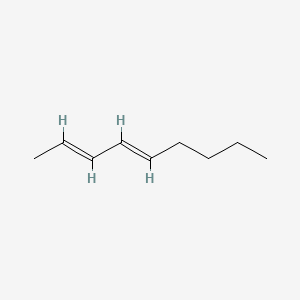
2,4-Nonadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Nonadiene: is an organic compound with the molecular formula C9H16 . It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Nonadiene can be synthesized through several methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These reactions typically involve the use of phosphonium ylides or phosphonate esters, respectively, to form the desired diene structure. The reaction conditions often require a base such as sodium hydride or potassium tert-butoxide and are carried out in solvents like tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound may involve the catalytic dehydrogenation of nonane or the selective hydrogenation of nonyne. These processes are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Nonadiene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or diols, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can yield nonane.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to the formation of halogenated or hydroxylated products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or platinum are employed in hydrogenation reactions.
Substitution: Halogens (e.g., bromine) or hydrohalic acids (e.g., hydrochloric acid) are used for electrophilic addition.
Major Products:
Oxidation: Epoxides, diols
Reduction: Nonane
Substitution: Halogenated or hydroxylated nonadienes
Applications De Recherche Scientifique
2,4-Nonadiene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of conjugated dienes in various chemical reactions.
Biology: Research has explored its role in the biosynthesis of natural products and its potential as a biomarker for certain metabolic processes.
Medicine: Studies have investigated its potential therapeutic properties, including its use as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 2,4-Nonadiene involves its interaction with various molecular targets and pathways. In oxidation reactions, it forms reactive intermediates such as epoxides, which can further react to form more stable products. The conjugated diene structure allows for resonance stabilization, making it more reactive towards electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: Another conjugated diene with similar reactivity but a shorter carbon chain.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
2,4-Hexadiene: A shorter-chain analog of 2,4-Nonadiene with similar chemical properties.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical properties such as boiling point and solubility. Its distinct aroma also sets it apart from other dienes, making it particularly valuable in the flavor and fragrance industry .
Propriétés
Numéro CAS |
56700-78-8 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
(5E,7E)-dodeca-5,7-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h9-12H,3-8H2,1-2H3/b11-9+,12-10+ |
Clé InChI |
ZARLDNIZTZBEDV-WGDLNXRISA-N |
SMILES |
CCCCC=CC=CC |
SMILES isomérique |
CCCC/C=C/C=C/CCCC |
SMILES canonique |
CCCCC=CC=CCCCC |
Densité |
0.745-0.763 |
Description physique |
Colourless liquid, Petroleum aroma |
Pictogrammes |
Flammable |
Solubilité |
Practically insoluble to insoluble Slightly Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















